molecular formula C11H19NO2 B1436197 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1378838-65-3

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1436197
M. Wt: 197.27 g/mol
InChI Key: BZUQEBLDGGPFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid (DMABCA) is an organic compound belonging to the class of carboxylic acids. It is an important intermediate in organic synthesis, and is widely used in the pharmaceutical industry. It is also used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and pesticides. DMABCA has a wide range of applications in scientific research, including its use in the synthesis of drugs and other compounds, and its role in biochemical and physiological processes.

Scientific Research Applications

Inductive Effects in Isolated Molecules

A study focused on the energies of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which includes 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid. The research explored the substituent effects in both the acid molecule and its anion, finding these effects to be proportional and of opposite sense. This study offers a model for evaluating inductive effects of various substituents and contributes to understanding their impact on acidity (Exner & Böhm, 2002).

Reactivities of Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Another significant study examined the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. The findings demonstrated parallel reactivity trends across various substituents, highlighting the comparability of substituent influences in these systems to those observed in benzene derivatives, despite the lack of resonance interaction (Roberts & Moreland, 1953).

Substituent Effects on Acidity

Research on the acidity of 4-substituted bicyclooctane-1-carboxylic acids, including 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid, highlighted the linear dependency of acidities on the C-X bond dipoles. This study offers insights into the field effects of substituents on acidity and the electronic structure of these compounds (Wiberg, 2002).

properties

IUPAC Name

4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14/h3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUQEBLDGGPFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid

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